molecular formula C25H17BrFN3O3S B2985190 2-Amino-6-benzyl-4-(5-bromo-2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893318-38-2

2-Amino-6-benzyl-4-(5-bromo-2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No. B2985190
CAS RN: 893318-38-2
M. Wt: 538.39
InChI Key: LBGMWNPMFFIIHX-UHFFFAOYSA-N
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Description

The compound “2-Amino-6-benzyl-4-(5-bromo-2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide” is a complex organic molecule that contains several functional groups. These include an amino group (-NH2), a benzyl group (C6H5CH2-), a bromo group (-Br), a fluoro group (-F), a pyrano ring, a benzothiazine ring, and a carbonitrile group (-C≡N). The presence of these functional groups suggests that this compound could have a variety of chemical properties and could participate in a number of different chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings. The presence of the bromo and fluoro groups could potentially influence the electronic properties of the molecule, while the amino and nitrile groups could participate in hydrogen bonding .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, depending on the conditions. The amino group could act as a nucleophile in substitution reactions, the nitrile group could be hydrolyzed to a carboxylic acid, and the bromo and fluoro groups could be replaced in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups (which could lead to hydrogen bonding), the size and shape of the molecule, and the presence of aromatic rings .

Scientific Research Applications

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry. Such compounds have the potential to be used in a variety of applications, from medicinal chemistry to materials science. Future research could involve studying the properties of this compound, developing methods for its synthesis, and exploring its potential uses .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

Related compounds, such as benzylic halides, typically react via an sn1 or sn2 pathway, via the resonance-stabilized carbocation . This could provide some insight into the potential interactions of this compound with its targets.

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Related compounds, such as indole derivatives, have shown a broad spectrum of biological activities , suggesting that this compound could potentially have diverse molecular and cellular effects.

Action Environment

It’s worth noting that certain compounds can form explosive mixtures with air on intense heating , which could potentially influence the stability of this compound. Furthermore, some compounds are known to be water-soluble and may spread in water systems , which could potentially influence the compound’s action and efficacy.

properties

IUPAC Name

2-amino-6-benzyl-4-(5-bromo-2-fluorophenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrFN3O3S/c26-16-10-11-20(27)18(12-16)22-19(13-28)25(29)33-23-17-8-4-5-9-21(17)30(34(31,32)24(22)23)14-15-6-2-1-3-7-15/h1-12,22H,14,29H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGMWNPMFFIIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=C(C=CC(=C5)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-benzyl-4-(5-bromo-2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

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